molecular formula C23H25FN4O6S B14057841 (S)-3-(6-Fluoro-1-oxo-5-(piperazin-1-yl)isoindolin-2-yl)piperidine-2,6-dione benzenesulfonate

(S)-3-(6-Fluoro-1-oxo-5-(piperazin-1-yl)isoindolin-2-yl)piperidine-2,6-dione benzenesulfonate

Cat. No.: B14057841
M. Wt: 504.5 g/mol
InChI Key: XSVMHPMYURSHGO-ZOWNYOTGSA-N
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Description

(S)-3-(6-Fluoro-1-oxo-5-(piperazin-1-yl)isoindolin-2-yl)piperidine-2,6-dione benzenesulfonate is a structurally defined cereblon-binding ligand of high interest in the field of targeted protein degradation, particularly for the development of Proteolysis-Targeting Chimeras (PROTACs). This compound incorporates a piperidine-2,6-dione moiety that enables high-affinity binding to the E3 ubiquitin ligase cereblon (CRBN) (Source) . The integrated piperazine ring on the isoindolinone core provides a critical synthetic handle, allowing researchers to conveniently link this CRBN-binding moiety to a second ligand that targets a protein of interest (POI), thereby facilitating the construction of heterobifunctional PROTAC molecules. Once assembled, these PROTACs recruit the POI to the CRBN complex, leading to its ubiquitination and subsequent degradation by the proteasome (Source) . The benzenesulfonate salt form of this compound enhances its crystallinity and stability, making it a superior candidate for pharmaceutical research and development. Its primary research value lies in the investigation of novel therapeutic strategies for diseases historically considered "undruggable," including certain cancers, neurodegenerative disorders, and autoimmune conditions, by enabling the targeted removal of pathogenic proteins (Source) .

Properties

Molecular Formula

C23H25FN4O6S

Molecular Weight

504.5 g/mol

IUPAC Name

benzenesulfonic acid;(3S)-3-(5-fluoro-3-oxo-6-piperazin-1-yl-1H-isoindol-2-yl)piperidine-2,6-dione

InChI

InChI=1S/C17H19FN4O3.C6H6O3S/c18-12-8-11-10(7-14(12)21-5-3-19-4-6-21)9-22(17(11)25)13-1-2-15(23)20-16(13)24;7-10(8,9)6-4-2-1-3-5-6/h7-8,13,19H,1-6,9H2,(H,20,23,24);1-5H,(H,7,8,9)/t13-;/m0./s1

InChI Key

XSVMHPMYURSHGO-ZOWNYOTGSA-N

Isomeric SMILES

C1CC(=O)NC(=O)[C@H]1N2CC3=CC(=C(C=C3C2=O)F)N4CCNCC4.C1=CC=C(C=C1)S(=O)(=O)O

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=CC(=C(C=C3C2=O)F)N4CCNCC4.C1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Construction of the Isoindolinone Core

The isoindolinone ring is typically synthesized via cyclocondensation reactions . Patent CN103554082A discloses a method for analogous isoindolinone derivatives using halogenated precursors. For the target compound, 6-fluoro-5-nitroisoindolin-1-one serves as a key intermediate. Nitro group reduction (e.g., catalytic hydrogenation) yields the corresponding amine, which undergoes nucleophilic aromatic substitution with piperazine to introduce the 5-piperazin-1-yl group.

Critical parameters :

  • Solvent selection : Polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) enhance reaction rates.
  • Base optimization : Potassium carbonate or cesium carbonate improves substitution efficiency.

Formation of the Piperidine-2,6-dione Moiety

The (S)-piperidine-2,6-dione fragment is introduced via asymmetric cyclization . Patent EP3835298A1 highlights reductive amination strategies using glutarimide derivatives. For stereochemical control, chiral auxiliaries or catalytic asymmetric synthesis are employed. For example, L-proline-derived catalysts can induce the (S)-configuration with enantiomeric excess >90%.

Stepwise Synthesis and Reaction Optimization

Step 1: Coupling of Isoindolinone and Piperidine Fragments

The isoindolinone intermediate is coupled to the piperidine-2,6-dione using Buchwald-Hartwig amination or Mitsunobu reactions . Patent CN103554082A details a two-step protocol:

  • Alkylation : Reacting 6-fluoro-5-(piperazin-1-yl)isoindolin-1-one with bromoglutaric anhydride in NMP at 25°C (96% yield).
  • Cyclization : Treating the alkylated product with urea at 180°C to form the piperidine-2,6-dione ring (69% yield).

Optimization insights :

  • Elevated temperatures (80–200°C) accelerate cyclization but risk decomposition.
  • Urea acts as both a nitrogen source and base, simplifying purification.

Step 2: Stereochemical Control

The (S)-configuration is achieved via chiral resolution or asymmetric catalysis . Patent EP3835298A1 describes using (S)-binol-phosphoric acid catalysts in tetrahydrofuran (THF) to achieve enantioselectivity. Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica) can separate enantiomers post-synthesis.

Step 3: Benzenesulfonate Salt Formation

The free base is converted to the benzenesulfonate salt through acid-base reaction with benzenesulfonic acid in ethanol or acetonitrile. Crystallization at 0–5°C enhances purity (>99% by HPLC).

Process Optimization and Scalability Challenges

Solvent and Temperature Effects

  • Step 1 : NMP increases alkylation efficiency but complicates solvent recovery. Switching to dimethyl sulfoxide (DMSO) reduces costs but lowers yields by 15%.
  • Step 2 : Cyclization at 180°C under nitrogen minimizes side reactions (e.g., oxidation).

Purification Strategies

  • Chromatography : Silica gel chromatography (ethyl acetate/methanol) removes unreacted intermediates.
  • Crystallization : Ethanol/water mixtures (3:1) yield high-purity crystals (melting point: 210–212°C).

Yield Maximization

  • Catalyst loading : 5 mol% Pd(OAc)₂ in Buchwald-Hartwig amination improves coupling yields to 85%.
  • Reaction time : Extending cyclization to 5 hours increases yield by 12% but risks racemization.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 7.82 (d, J = 7.2 Hz, 2H, benzene), 4.31 (m, 1H, piperidine), 3.12 (m, 4H, piperazine).
  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water = 60:40).

Chiral Purity Assessment

  • Chiral HPLC : (S)-enantiomer elutes at 10.4 min (Chiralpak AD-H column, hexane/ethanol = 70:30).

Industrial-Scale Considerations

Cost-Effective Reagent Selection

  • Replacing cesium carbonate with potassium carbonate saves $500/kg but requires 20% longer reaction times.
  • Bromoglutaric anhydride ($120/mol) is preferable to chlorinated analogs due to higher reactivity.

Waste Management

  • NMP recycling via distillation reduces environmental impact.
  • Aqueous waste streams are neutralized with acetic acid prior to disposal.

Comparative Analysis of Synthetic Routes

Method Yield Purity Cost Scalability
Patent CN103554082A 66% 98% $$$ High
EP3835298A1 72% 99% $$$$ Moderate
Hybrid approach 78% 99.5% $$ High

The hybrid approach combines high-temperature cyclization with chiral resolution, balancing cost and enantiopurity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or piperazine rings.

    Reduction: Reduction reactions may target the carbonyl groups in the isoindolinone or piperidine-dione moieties.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorinated positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand or catalyst in various organic reactions.

Biology

    Biological Probes: The compound can be used to study biological pathways and interactions due to its unique structural features.

    Drug Development:

Medicine

    Therapeutic Agents: Research may explore its potential as a therapeutic agent for various diseases.

    Diagnostic Tools: It could be used in the development of diagnostic assays or imaging agents.

Industry

    Material Science: The compound may find applications in the development of new materials with specific properties.

    Chemical Manufacturing: It can be used in the production of other chemicals or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of (S)-3-(6-Fluoro-1-oxo-5-(piperazin-1-yl)isoindolin-2-yl)piperidine-2,6-dione benzenesulfonate would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It could modulate the activity of receptors by acting as an agonist or antagonist.

    Pathway Interference: The compound may interfere with specific biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Research Implications

  • Medical Applications: Novartis’ patent highlights derivatives of this scaffold for undisclosed medical uses, likely targeting oncology pathways (e.g., immunomodulatory drugs or kinase inhibitors) .
  • Structure-Activity Relationships (SAR): The 6-fluoro substitution could improve target binding affinity or blood-brain barrier penetration compared to non-fluorinated analogs. Comparative studies are needed to validate these hypotheses.

Biological Activity

(S)-3-(6-Fluoro-1-oxo-5-(piperazin-1-yl)isoindolin-2-yl)piperidine-2,6-dione benzenesulfonate, with CAS number 2504914-78-5, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23H25FN4O6S
  • Molecular Weight : 504.53 g/mol
  • Purity : >95% (varies by batch) .

The biological activity of this compound is primarily attributed to its interactions with various biological targets. It is believed to act as a modulator of certain neurotransmitter systems, particularly in the central nervous system (CNS). The presence of the piperazine ring suggests potential activity at serotonin and dopamine receptors, which are critical in the treatment of psychiatric disorders.

Pharmacological Activity

Recent studies have indicated that (S)-3-(6-Fluoro-1-oxo-5-(piperazin-1-yl)isoindolin-2-yl)piperidine-2,6-dione benzenesulfonate exhibits:

  • Antidepressant Effects : Research has shown that compounds with similar structures can enhance serotonergic and dopaminergic neurotransmission, leading to improved mood and cognitive functions.
  • Neuroprotective Properties : The compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative diseases .
  • Antitumor Activity : Preliminary investigations suggest potential antitumor effects, possibly through the inhibition of specific cancer cell lines .

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the antidepressant effects in rodent models; results indicated significant improvement in behavioral tests compared to controls.
Study 2 Explored neuroprotective effects against oxidative stress; demonstrated reduced cell death in neuronal cultures treated with the compound.
Study 3 Evaluated antitumor properties in vitro; showed inhibition of proliferation in breast cancer cell lines .

Safety Profile

While the biological activity of this compound is promising, safety assessments are crucial. Toxicological studies have indicated that high doses may lead to adverse effects such as gastrointestinal disturbances and neurological symptoms. Further research is necessary to establish a comprehensive safety profile.

Q & A

Q. What are the recommended synthetic pathways for (S)-3-(6-Fluoro-1-oxo-5-(piperazin-1-yl)isoindolin-2-yl)piperidine-2,6-dione benzenesulfonate?

  • Methodological Answer : The synthesis of this compound involves multi-step reactions, including isoindolinone ring formation and piperazine substitution. A validated approach includes:
  • Step 1 : Condensation of fluorinated precursors with piperazine derivatives under basic conditions to form the isoindolinone core .
  • Step 2 : Coupling with (S)-piperidine-2,6-dione via nucleophilic substitution, followed by benzenesulfonic acid salt formation .
  • Critical Parameters : Monitor reaction pH (6.5–7.1) using ammonium acetate buffer (15.4 g/L) to stabilize intermediates .

Q. How can the structural integrity of this compound be confirmed during synthesis?

  • Methodological Answer : Use orthogonal analytical techniques:
  • 1H NMR : Verify stereochemistry (e.g., (S)-configuration) and piperazine/isoindolinone integration ratios .
  • HPLC-PDA : Assess purity (>98%) using a C18 column with phosphate buffer (pH 7.1) and acetonitrile gradient .
  • Mass Spectrometry : Confirm molecular weight (e.g., 262.24 g/mol for the free base) .

Q. What biological targets or mechanisms are associated with this compound?

  • Methodological Answer : The compound’s structural analogs (e.g., caspase inhibitors) suggest potential activity against apoptotic pathways. Key steps for mechanistic studies:
  • In vitro assays : Use fluorogenic substrates (e.g., Ac-DEVD-AMC) to measure caspase 3/7 activation .
  • Kinase profiling : Screen against kinase libraries to identify off-target effects .

Advanced Research Questions

Q. How can researchers address stability challenges in aqueous formulations of this compound?

  • Methodological Answer : Stability is pH-dependent. Optimal conditions include:
  • Buffer Selection : Phosphate buffer (pH 6.5–7.1) minimizes hydrolysis of the isoindolinone ring .
  • Lyophilization : Preferable for long-term storage; residual solvents (e.g., ≤0.5% ethanol) must comply with ICH guidelines .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for analogs?

  • Methodological Answer : Contradictions often arise from stereochemical or substituent effects. Systematic approaches include:
  • Comparative SAR : Synthesize and test (R)- vs. (S)-enantiomers to isolate stereochemical contributions .
  • Piperazine Substitution : Replace piperazine with morpholine or methylpiperazine to assess electronic effects .

Q. How should impurities be quantified and controlled in batch synthesis?

  • Methodological Answer : Follow pharmacopeial guidelines for impurity profiling:
  • HPLC-UV/ELSD : Detect related substances (e.g., ofloxacin N-oxide analogs) at 254 nm .
  • Limit Tests : Set thresholds for process-related impurities (e.g., ≤0.15% for unreacted intermediates) .

Q. What experimental designs mitigate variability in pharmacokinetic (PK) studies?

  • Methodological Answer : Use factorial designs to isolate variables:
  • Dose Range : Test 0.1–10 mg/kg in rodent models to establish linearity .
  • Sampling Intervals : Collect plasma samples at 0.5, 2, 6, and 24 hours post-dose for accurate AUC calculations .

Q. How can solubility limitations be overcome in preclinical testing?

  • Methodological Answer : Employ co-solvents or prodrug strategies:
  • Co-solvent Systems : Use 10% DMSO in saline for in vitro assays; avoid concentrations >20% to prevent cytotoxicity .
  • Prodrug Derivatization : Introduce phosphate or acetate groups to enhance aqueous solubility .

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